1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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Overview
Description
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a synthetic organic compound that features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors such as 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves difluoromethylation reactions, which can be carried out using reagents like difluoromethyl sulfonium salts or difluoromethyl halides.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base.
Attachment to the piperidine ring: The final step involves coupling the sulfonylated pyrazole with a piperidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- **1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-2-methylpiperidine
Uniqueness
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C11H17F2N3O2S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C11H17F2N3O2S/c1-8-3-5-15(6-4-8)19(17,18)10-7-16(11(12)13)14-9(10)2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
HZYSUHKUQPMJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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